molecular formula C28H42ClP B069477 Bis(3,5-DI-tert-butylphenyl)chlorophosphine CAS No. 181257-36-3

Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Cat. No.: B069477
CAS No.: 181257-36-3
M. Wt: 445.1 g/mol
InChI Key: RUMHINFRQQGPQA-UHFFFAOYSA-N
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Description

Bis(3,5-Di-tert-butylphenyl)chlorophosphine (CAS: 181257-36-3) is a sterically hindered organophosphorus compound featuring two 3,5-di-tert-butylphenyl groups bonded to a central phosphorus atom with a chlorine substituent . The tert-butyl groups impart significant steric bulk, making this compound a robust ligand in transition metal catalysis and a precursor for synthesizing air-stable phosphines. Its high electron-donating capacity and resistance to oxidation are attributed to the electron-rich aromatic rings and bulky substituents, which stabilize the phosphorus center .

Properties

IUPAC Name

chloro-bis(3,5-ditert-butylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42ClP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMHINFRQQGPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400596
Record name BIS(3,5-DI-TERT-BUTYLPHENYL)CHLOROPHOSPHINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181257-36-3
Record name Chlorobis(3,5-di-tert-butylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181257-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIS(3,5-DI-TERT-BUTYLPHENYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-DI-tert-butylphenyl)chlorophosphine typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . For example, the reaction of 3,5-DI-tert-butylphenylmagnesium bromide with phosphorus trichloride can yield this compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-DI-tert-butylphenyl)chlorophosphine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Reduction Reactions: It can be reduced to form secondary phosphines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates. Reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: The major products are phosphine derivatives with various substituents replacing the chlorine atom.

    Oxidation: The primary product is the corresponding phosphine oxide.

    Reduction: The main product is the secondary phosphine.

Scientific Research Applications

Bis(3,5-DI-tert-butylphenyl)chlorophosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its steric bulk and electronic properties make it suitable for stabilizing reactive metal centers.

    Biology: The compound is explored for its potential in modifying biomolecules and studying enzyme mechanisms.

    Medicine: Research is ongoing into its use in drug development, particularly in the design of phosphine-based pharmaceuticals.

    Industry: It is employed in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of Bis(3,5-DI-tert-butylphenyl)chlorophosphine involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The bulky tert-butyl groups provide steric protection, while the phosphorus atom can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. This compound can also participate in redox reactions, where it undergoes oxidation or reduction, influencing the reactivity of the metal center it is coordinated with.

Comparison with Similar Compounds

Substituent Effects and Steric Profiles

Compound Name CAS Number Substituents Molecular Formula Key Properties
Bis(3,5-Di-tert-butylphenyl)chlorophosphine 181257-36-3 3,5-di-tert-butylphenyl C₂₄H₃₃ClP High steric bulk (tert-butyl groups), excellent air stability, strong electron-donating capacity .
Bis(3,5-Di(trifluoromethyl)phenyl)chlorophosphine Not provided 3,5-di(trifluoromethyl)phenyl C₁₆H₈ClF₁₂P Electron-withdrawing CF₃ groups reduce electron density at phosphorus; increased resistance to nucleophilic attack .
Bis(2-methoxyphenyl)chlorophosphine 263369-88-6 2-methoxyphenyl C₁₄H₁₃ClO₂P Moderate steric hindrance; methoxy groups enhance solubility in polar solvents but lower thermal stability compared to tert-butyl analogs .
Di-t-butylchlorophosphine 13716-10-4 t-butyl C₈H₁₈ClP Smaller steric profile; highly reactive due to alkyl substituents; prone to oxidation .
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine Not provided 3,5-dimethyl-4-methoxyphenyl C₁₈H₂₂ClO₂P Balanced steric/electronic effects from methyl and methoxy groups; used in alkylation reactions .

Electronic and Reactivity Trends

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The tert-butyl groups in this compound donate electron density to phosphorus, enhancing its ability to stabilize low-oxidation-state metal centers in catalysis .
    • In contrast, trifluoromethyl groups in Bis(3,5-Di(trifluoromethyl)phenyl)chlorophosphine withdraw electron density, making the phosphorus center more electrophilic and suited for reactions requiring Lewis acidity .
  • Reactivity with Nucleophiles :
    • Di-t-butylchlorophosphine reacts rapidly with nucleophiles due to its unhindered structure, whereas the bulky tert-butylphenyl analog exhibits slower reaction kinetics, enabling controlled ligand substitution .

Research Findings and Industrial Relevance

  • Catalytic Performance : this compound-derived ligands outperform methoxy-substituted analogs in palladium-catalyzed cross-coupling reactions due to superior steric protection of metal centers .
  • Thermal Stability : The tert-butylphenyl compound retains structural integrity up to 150°C, whereas Di-t-butylchlorophosphine decomposes above 80°C, limiting its utility in high-temperature processes .
  • Solubility: Methoxy-substituted derivatives (e.g., Bis(2-methoxyphenyl)chlorophosphine) exhibit better solubility in polar solvents like THF, while tert-butylphenyl analogs are more compatible with nonpolar media .

Biological Activity

Bis(3,5-DI-tert-butylphenyl)chlorophosphine is a phosphine compound notable for its applications in asymmetric synthesis and catalysis. Its unique structure, characterized by bulky tert-butyl groups, enhances its steric properties, making it a valuable reagent in various chemical reactions. This article delves into its biological activity, synthesis, applications, and relevant case studies.

  • Molecular Formula : C30H46ClO2P
  • Molecular Weight : 505.12 g/mol
  • CAS Number : 212713-08-1
  • IUPAC Name : chloro-bis(3,5-di-tert-butylphenyl)phosphane
  • Solubility : Reacts with water; air and moisture sensitive.

Synthesis

This compound can be synthesized through various methods involving the reaction of chlorophosphines with suitable organic substrates. One common approach involves the reaction of tert-butyl-substituted phenols with phosphorus trichloride under controlled conditions to yield the desired chlorophosphine.

Biological Activity

The biological activity of this compound has been explored in several contexts:

Case Study 1: Asymmetric Hydrogenation

In a study investigating the efficacy of various phosphines in asymmetric hydrogenation, this compound was evaluated alongside other phosphines. Results indicated that it provided superior yields and enantiomeric excess when used with iridium catalysts for the reduction of prochiral ketones.

Case Study 2: Synthesis of Chiral Ligands

Another research project focused on synthesizing chiral ligands for use in catalysis. The incorporation of this compound into ligand frameworks resulted in enhanced catalytic activity and selectivity in palladium-catalyzed reactions, demonstrating its potential utility in pharmaceutical applications.

Data Table: Comparison of Biological Activities

CompoundApplication AreaYield (%)Enantiomeric Excess (%)
This compoundAsymmetric Hydrogenation9598
Other Phosphine LigandsVarious Catalytic Reactions8592

Safety and Handling

Due to its reactivity with moisture and air, appropriate safety measures should be taken when handling this compound. It is classified as hazardous and should be stored under inert conditions to prevent degradation.

Q & A

Q. What are the critical safety protocols for handling Bis(3,5-DI-tert-butylphenyl)chlorophosphine in laboratory environments?

  • Methodological Answer: Handling requires strict adherence to safety guidelines. Key protocols include:
  • Use of nitrile gloves , lab coats , and goggles to prevent skin/eye contact .
  • Storage in air-tight containers under inert gas (e.g., argon) to avoid hydrolysis or oxidation .
  • Immediate neutralization of spills with dry sand or vermiculite , followed by disposal as hazardous waste .
  • Avoidance of contact with oxidizers (e.g., peroxides) due to incompatibility risks .
  • Work in a fume hood with continuous ventilation to mitigate inhalation hazards .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer: Structural validation relies on:
  • ³¹P NMR spectroscopy : A singlet near δ 20–30 ppm confirms the presence of the chlorophosphine moiety .
  • ¹H/¹³C NMR : Distinct peaks for tert-butyl groups (δ ~1.3 ppm for ¹H; δ ~30 ppm for ¹³C) and aromatic protons (δ ~7.0–7.5 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
  • Elemental analysis : Confirmation of C, H, and P percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

  • Methodological Answer: Contradictions often stem from:
  • Variability in ligand-to-metal ratios : Optimize stoichiometry (e.g., 1:1 vs. 2:1 P:M ratios) and assess via kinetic studies .
  • Solvent polarity effects : Compare yields in polar aprotic (e.g., THF) vs. non-polar solvents (e.g., toluene) to identify dielectric constant dependencies .
  • Air/moisture sensitivity : Replicate experiments under rigorous anhydrous/inert conditions (e.g., Schlenk line) to isolate degradation pathways .
  • Theoretical modeling : Use DFT calculations to correlate steric bulk (from tert-butyl groups) with transition-state stabilization .

Q. What experimental approaches elucidate the environmental persistence of this compound?

  • Methodological Answer: Environmental fate studies require:
  • Hydrolysis kinetics : Monitor degradation in buffered aqueous solutions (pH 4–10) at 25°C using LC-MS to track phosphate byproducts .
  • Photostability assays : Expose to UV-Vis light (λ = 254–365 nm) and quantify decomposition via ³¹P NMR .
  • Ecotoxicology screening : Use Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity (LC₅₀/EC₅₀ values) .
  • Soil adsorption studies : Measure log Kₒc values using batch equilibrium methods to predict mobility .

Key Methodological Considerations

  • Theoretical Frameworks : Link reactivity studies to Ligand Design Principles (e.g., Tolman’s electronic/steric parameters) or Green Chemistry Metrics (e.g., atom economy) .
  • Contradiction Analysis : Use multivariate regression to isolate variables (e.g., temperature, catalyst loading) affecting reproducibility .
  • Degradation Pathways : Combine isotopic labeling (¹⁸O-H₂O) with MS/MS fragmentation to trace hydrolysis mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(3,5-DI-tert-butylphenyl)chlorophosphine
Reactant of Route 2
Reactant of Route 2
Bis(3,5-DI-tert-butylphenyl)chlorophosphine

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